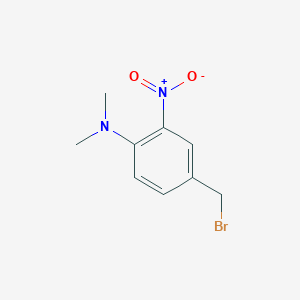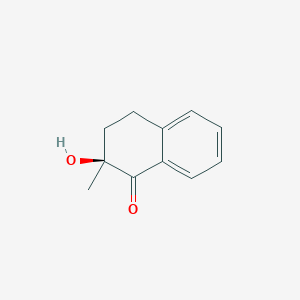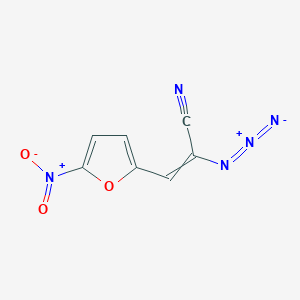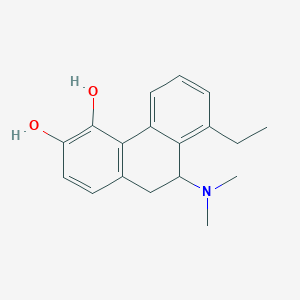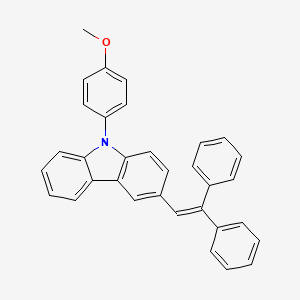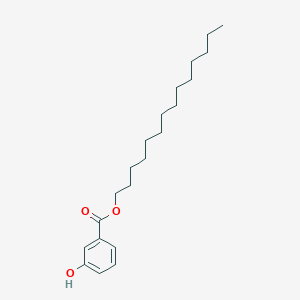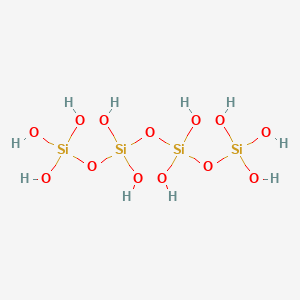
9,9'-Methylenebis(N-benzyl-9H-purin-6-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-Methylenebis(N-benzyl-9H-purin-6-amine): is a complex organic compound belonging to the purine family This compound is characterized by the presence of two benzyl groups attached to the purine ring system, connected via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Methylenebis(N-benzyl-9H-purin-6-amine) typically involves the reaction of N-benzyl-9H-purin-6-amine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the methylene bridge.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in a batch or continuous flow reactor, depending on the production scale.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9,9’-Methylenebis(N-benzyl-9H-purin-6-amine) is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its structural similarity to natural purines makes it a valuable tool for investigating biochemical pathways and molecular mechanisms.
Medicine: In medicine, 9,9’-Methylenebis(N-benzyl-9H-purin-6-amine) is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of 9,9’-Methylenebis(N-benzyl-9H-purin-6-amine) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-benzyl-9H-purin-6-amine: A structurally related compound with similar chemical properties.
N-Benzyl-2-chloro-9H-purin-6-amine: Another related compound with a chloro substituent, offering different reactivity and applications.
Benzyladenine: A well-known purine derivative used in plant growth regulation.
Uniqueness: 9,9’-Methylenebis(N-benzyl-9H-purin-6-amine) is unique due to the presence of the methylene bridge connecting two benzyl-purine units
Propiedades
Número CAS |
105890-70-8 |
|---|---|
Fórmula molecular |
C25H22N10 |
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
N-benzyl-9-[[6-(benzylamino)purin-9-yl]methyl]purin-6-amine |
InChI |
InChI=1S/C25H22N10/c1-3-7-18(8-4-1)11-26-22-20-24(30-13-28-22)34(15-32-20)17-35-16-33-21-23(29-14-31-25(21)35)27-12-19-9-5-2-6-10-19/h1-10,13-16H,11-12,17H2,(H,26,28,30)(H,27,29,31) |
Clave InChI |
DDZNEJSENUUTEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)CN4C=NC5=C(N=CN=C54)NCC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


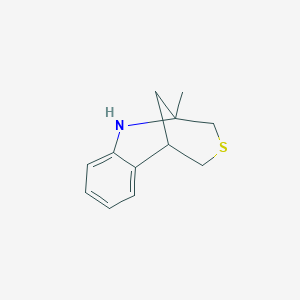
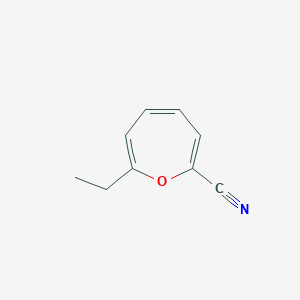

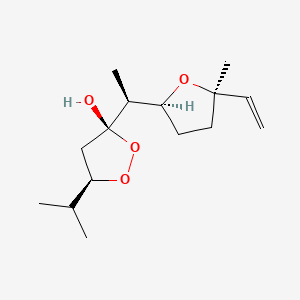

![Stannane, phenyltris[(trifluoroacetyl)oxy]-](/img/structure/B14321038.png)
